molecular formula C7H10O4 B3419379 3-(Methoxycarbonyl)cyclobutanecarboxylic acid CAS No. 1401103-71-6

3-(Methoxycarbonyl)cyclobutanecarboxylic acid

Cat. No. B3419379
M. Wt: 158.15 g/mol
InChI Key: AJAHGOJIRQOMLK-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)cyclobutanecarboxylic acid, also known by its abbreviation, MCC, is a cyclic compound . It has a molecular weight of 158.15 . The IUPAC name for this compound is 3-(methoxycarbonyl)cyclobutanecarboxylic acid .


Molecular Structure Analysis

The InChI code for MCC is 1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

MCC is a liquid at room temperature . The boiling point is predicted to be approximately 269.9°C at 760 mmHg . The density is predicted to be approximately 1.3 g/cm^3 . The refractive index is predicted to be n20D 1.50 .

Scientific Research Applications

Synthesis of Novel Compounds

3-(Methoxycarbonyl)cyclobutanecarboxylic acid serves as a precursor in the synthesis of unique organic compounds. For instance, it has been utilized in the stereodivergent syntheses of bis(cyclobutane) β-dipeptides, offering potential for creating diverse peptidic structures with cyclobutane residues (Izquierdo et al., 2002).

Methodological Improvements

Efforts have been made to improve the synthesis methods of related cyclobutanecarboxylic acids. For example, 3-Oxocyclobutanecarboxylic acid was synthesized from methanol and acetone, showcasing an approach that's advantageous due to its ease of operation and cost-effectiveness, which is applicable to large-scale production (Huang Bin & Zhang Zheng-lin, 2010).

Photo Flow Chemistry in Synthesis

Continuous photo flow synthesis has been used for scale-up synthesis of cyclobutane carboxylic acid derivatives. This method is significant in the preparation of biologically active compounds and material science applications containing the cyclobutane ring system (Yamashita et al., 2019).

Co-crystal Formation

Studies have shown the potential of cyclobutanecarboxylic acid derivatives in forming co-crystals with other molecular components, contributing to the understanding of co-crystal space in supramolecular chemistry (Lemmerer & Fernandes, 2012).

Boron Neutron Capture Therapy Agent

In the field of medical research, derivatives of cyclobutanecarboxylic acid have been developed as boronated amino acids for boron neutron capture therapy, showcasing its potential in cancer treatment (Das et al., 2000).

Safety And Hazards

MCC is classified as a hazardous substance. The hazard statements associated with MCC are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

3-methoxycarbonylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAHGOJIRQOMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653860, DTXSID901269698
Record name 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl cis-1,3-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)cyclobutanecarboxylic acid

CAS RN

116569-00-7, 142733-61-7, 1401103-71-6
Record name 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl cis-1,3-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Yamashita, H Nishikawa, T Kawamoto - Tetrahedron, 2019 - Elsevier
Continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate (2b) from tert-butyl 2-oxo-2H-pyran-5-carboxylate (1b) has been investigated for scale-up …
Number of citations: 6 www.sciencedirect.com

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